molecular formula C10H10F3N3OS B2510025 N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide CAS No. 866153-82-4

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide

Cat. No.: B2510025
CAS No.: 866153-82-4
M. Wt: 277.27
InChI Key: UBCFKUVIBIYVSU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide involves several steps. One common method includes the reaction of N-methylhydrazinecarbothioamide with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of a hydrazinecarbothioamide moiety and a trifluoromethylbenzoyl group. This unique structure contributes to its biological properties, making it a subject of interest for medicinal chemistry.

1. Antimicrobial Activity

Research indicates that derivatives of hydrazinecarbothioamides, including this compound, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria.

  • Minimum Inhibitory Concentration (MIC): Studies show that certain derivatives demonstrate MIC values ranging from 62.5 µM to 1000 µM against M. tuberculosis and M. kansasii, indicating moderate antimicrobial activity .
  • Mechanisms of Action: The compounds act as non-covalent inhibitors targeting the active site of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and are implicated in various diseases .

2. Anticancer Activity

The anticancer potential of this compound has also been explored, particularly regarding its cytotoxic effects on cancer cell lines.

  • Cell Viability: In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to a decrease in cell viability . For instance, certain derivatives have been reported to exhibit IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency.
  • Cell Cycle Arrest: Treatment with the compound has been associated with cell cycle arrest in the S phase, indicating its potential to disrupt cancer cell proliferation mechanisms .

Research Findings and Case Studies

StudyPathogen/Cell LineMIC/IC50Observations
M. tuberculosis250 µMModerate activity; effective against resistant strains
MCF-7 (breast cancer)225 µMInduces apoptosis; significant reduction in cell viability
M. kansasii62.5 µMImproved activity with specific derivatives

Properties

IUPAC Name

1-methyl-3-[[3-(trifluoromethyl)benzoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3OS/c1-14-9(18)16-15-8(17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCFKUVIBIYVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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